Bienvenue dans la boutique en ligne BenchChem!

5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine

Lipophilicity Regioisomer Comparison Physicochemical Profiling

5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine (CAS 1016523-20-8) is a 1,3,4-oxadiazole heterocycle bearing a 5‑(4‑butylcyclohexyl) substituent and a free 2‑amine group. This scaffold is recognized in medicinal chemistry as a bioisosteric replacement for esters and amides, offering distinct physicochemical advantages over the 1,2,4‑oxadiazole regioisomer.

Molecular Formula C12H21N3O
Molecular Weight 223.31 g/mol
CAS No. 1016523-20-8
Cat. No. B1286785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine
CAS1016523-20-8
Molecular FormulaC12H21N3O
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCCCCC1CCC(CC1)C2=NN=C(O2)N
InChIInChI=1S/C12H21N3O/c1-2-3-4-9-5-7-10(8-6-9)11-14-15-12(13)16-11/h9-10H,2-8H2,1H3,(H2,13,15)
InChIKeyPFDHQDQYXGVUEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine (CAS 1016523-20-8): Compound Profile & Sourcing Context


5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine (CAS 1016523-20-8) is a 1,3,4-oxadiazole heterocycle bearing a 5‑(4‑butylcyclohexyl) substituent and a free 2‑amine group. This scaffold is recognized in medicinal chemistry as a bioisosteric replacement for esters and amides, offering distinct physicochemical advantages over the 1,2,4‑oxadiazole regioisomer [1]. The compound is commercially available with a typical purity of 98% and is supplied as a research‑grade building block for further derivatization .

Why In‑Class 1,3,4‑Oxadiazole‑2‑amines Cannot Be Interchanged with 5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine


Although many 5‑substituted 1,3,4‑oxadiazol‑2‑amines share the same core, their biological and physicochemical profiles vary sharply with the nature of the C5 substituent. The 4‑butylcyclohexyl group in this compound imparts a unique combination of lipophilicity (cLogP ≈3.05) , conformational rigidity, and steric bulk that cannot be replicated by simple aryl, cyclohexyl, or linear alkyl analogues. Furthermore, the 1,3,4‑oxadiazole regioisomer exhibits an order‑of‑magnitude lower log D, superior metabolic stability, and reduced hERG inhibition relative to the 1,2,4‑oxadiazole isomer [1], meaning that even compounds sharing the butylcyclohexyl motif but differing in oxadiazole connectivity (e.g., PSN‑375963) are not scientifically interchangeable.

Head‑to‑Head Quantitative Differentiation of 5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine


Lipophilicity Reduction vs. the 1,2,4‑Oxadiazole Isomer PSN‑375963

The 1,3,4‑oxadiazole isomer demonstrates substantially lower lipophilicity than the analogous 1,2,4‑oxadiazole. The target compound has a computed log P of 3.05 , whereas PSN‑375963 (4‑[5‑(4‑butylcyclohexyl)‑1,2,4‑oxadiazol‑3‑yl]pyridine) exhibits an XlogP of 4.6 [1]. This difference of approximately 1.5 log units translates to a >30‑fold difference in partition coefficient, aligning with the class‑level observation that 1,3,4‑oxadiazoles consistently show an order‑of‑magnitude lower log D relative to their 1,2,4‑matched pairs [2].

Lipophilicity Regioisomer Comparison Physicochemical Profiling

Enhanced Metabolic Stability and Reduced hERG Liability of the 1,3,4‑Oxadiazole Scaffold

A systematic matched‑pair analysis of the AstraZeneca compound collection revealed that 1,3,4‑oxadiazole isomers consistently exhibit superior metabolic stability and lower hERG inhibition compared to their 1,2,4‑oxadiazole counterparts [1]. Although compound‑specific data for 5-(4-butylcyclohexyl)-1,3,4-oxadiazol-2-amine are not published, the scaffold inherently benefits from these regioisomer‑driven differences.

Metabolic Stability hERG Inhibition Safety Pharmacology

Polar Surface Area (PSA) and Hydrogen‑Bond Donor Capacity Differentiate from 2‑Amino‑Lacking Analogues

The 2‑amino group of the target compound contributes a polar surface area of 65.67 Ų and provides one hydrogen‑bond donor . In contrast, 5‑(4‑butylcyclohexyl)‑1,2,4‑oxadiazole analogues lacking the free amine (e.g., PSN‑375963) have zero H‑bond donors and a PSA of approximately 50.4 Ų . For CNS‑targeted programs, this additional H‑bond donor capability may modulate permeability and efflux transporter recognition relative to non‑amine oxadiazoles.

Polar Surface Area Hydrogen Bonding CNS Permeability

Conformational Rigidity of the 4‑Butylcyclohexyl Group vs. Flexible Alkyl Chains

The cyclohexyl ring in the 4‑butylcyclohexyl substituent restricts conformational freedom relative to linear alkyl analogues such as 5‑pentyl‑ or 5‑hexyl‑1,3,4‑oxadiazol‑2‑amines. While direct binding data for the target compound are lacking, SAR from related 1,3,4‑oxadiazole series indicates that cycloalkyl substituents confer enhanced receptor complementarity and metabolic stability compared to flexible alkyl chains [1].

Conformational Restriction Entropic Benefit Receptor Fit

Procurement‑Relevant Application Scenarios for 5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine


Lead‑Like Fragment for Kinase or Cholinesterase Inhibitor Design

The 2‑amine handle allows rapid derivatization (e.g., amide coupling, reductive amination) to generate focused libraries targeting enzymes such as acetylcholinesterase (AChE) or monoamine oxidase A (MAO‑A), for which 5‑substituted 1,3,4‑oxadiazol‑2‑amines have demonstrated IC50 values in the low micromolar range [1]. The butylcyclohexyl group provides a rigid hydrophobic anchor that can probe deeper hydrophobic pockets compared to smaller cyclohexyl or aryl analogues.

Selective GPR119 Agonist Development with Reduced Off‑Target Lipophilicity

The 1,3,4‑oxadiazole core offers a lower‑lipophilicity alternative to the 1,2,4‑oxadiazole GPR119 agonist PSN‑375963 (XlogP 4.6) , potentially reducing promiscuity while retaining the butylcyclohexyl motif known to engage the GPR119 binding pocket. This scaffold switch is supported by the established metabolic stability advantage of 1,3,4‑ over 1,2,4‑oxadiazole isomers [2].

Building Block for CNS‑Penetrant Oxadiazole Probes

With a TPSA of 65.67 Ų and only one H‑bond donor , the compound resides in a favorable physicochemical space for CNS permeability. It can serve as a starting point for CNS‑targeted programs requiring balanced permeability and solubility, in contrast to the higher‑PSA 5‑aryl‑1,3,4‑oxadiazol‑2‑amines.

Negative Control or Selectivity Tool for 1,2,4‑Oxadiazole‑Based Assays

Because the target compound shares the butylcyclohexyl motif with PSN‑375963 but differs in oxadiazole regioisomerism, it is an ideal negative control for confirming that biological activity is scaffold‑specific rather than driven solely by the hydrophobic substituent. This application is critical for target validation studies involving GPR119 or related GPCRs.

Quote Request

Request a Quote for 5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.